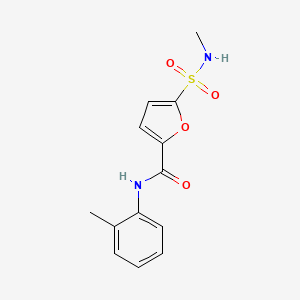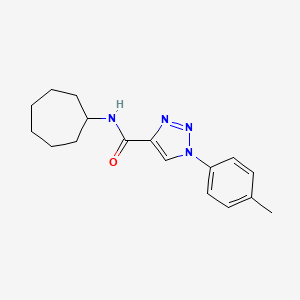
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide (FSMC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a useful reagent for the synthesis of numerous compounds, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the formation of carbon-carbon bonds, as well as for the synthesis of heterocycles. Additionally, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has been used as a reactant in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide is not completely understood. However, it is believed to act as a nucleophile in the formation of carbon-carbon bonds, and to interact with the functional groups of peptides and peptidomimetics to form desired products. Additionally, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide may interact with the functional groups of other organic compounds to form desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide have not been extensively studied. However, it is believed to have no direct effect on the human body, and is generally considered to be non-toxic.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively inexpensive, and can be easily synthesized from commercially available reagents. Additionally, it is easy to use, and can be stored for long periods of time without losing its reactivity.
However, there are some limitations to using N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide in lab experiments. It is not very soluble in water, and is not very stable in the presence of light or air. Additionally, it may react with other compounds in the reaction mixture, leading to undesired side reactions.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide. It may be used to synthesize more complex molecules, such as peptides and peptidomimetics, and could be used as a catalyst for the formation of carbon-carbon bonds. Additionally, it could be used to synthesize agrochemicals, pharmaceuticals, and other organic compounds. Furthermore, further research into its biochemical and physiological effects could lead to new applications in the medical field.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide begins with the reaction of 2-fluorophenol with methyl sulfamate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces the intermediate product, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxylic acid. The acid is then reacted with an amine, such as triethylamine, to produce the desired product, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-14-20(17,18)11-7-6-10(19-11)12(16)15-9-5-3-2-4-8(9)13/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGQLAJOFBURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B6418450.png)
![methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418461.png)
![7-chloro-1-(3-fluorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418465.png)
![3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418478.png)
![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6418482.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)

![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)
![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)

